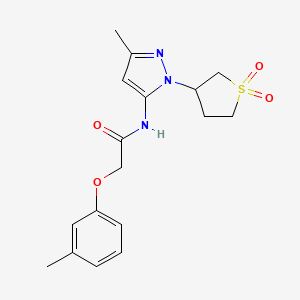

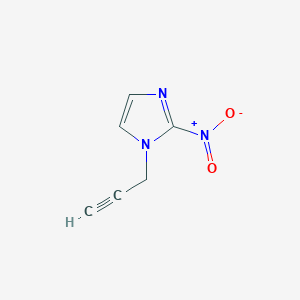

![molecular formula C8H14ClNO2 B2369912 1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride CAS No. 2580200-85-5](/img/structure/B2369912.png)

1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C7H13N . It is also known as octahydrocyclopenta[c]pyrrole .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

This compound has a predicted density of 0.934±0.06 g/cm3 and a predicted boiling point of 165.0±8.0 °C . It’s soluble in water (1000g/L at 20℃) and has a refractive index of 1.478 .科学的研究の応用

Synthesis and Chemical Transformations

Synthesis of Octahydrocyclopenta Pyrrole Derivatives : A study detailed the synthesis of 6a-hydroxy- and 6a-methoxy-derivatives of octahydrocyclopenta pyrrole carboxylates, outlining a process involving the oxalylation of enamine, followed by addition of water or methanol (Seo et al., 1994).

Transformations of Cyclopenta Pyrrole Compounds : Research demonstrated transformations of cyclopenta pyrrole compounds under different conditions, including changes when treated with hydroxylamine in alcohol and in hot dilute hydrochloric acid (Bell et al., 1977).

Mechanistic Observations in Syntheses : The Gewald syntheses of 2-aminothiophenes led to the co-production of octahydrocyclopenta pyrrole derivatives, providing insights into the synthetic mechanisms (Peet et al., 1986).

Selective Synthesis Using Pd-Catalysis : A study explored the selective synthesis of aryl octahydrocyclopenta pyrroles using Pd/phosphine-catalyzed reactions, providing insights into the influence of catalyst structure on product distribution and the underlying mechanisms (Ney & Wolfe, 2005).

Biologically Active Compounds and Analogs

Synthesis of a Chiral Proline Analogue from Camphor : Researchers reported the synthesis of a chiral, constrained proline analogue derived from camphor, highlighting a key intramolecular cyclisation step (Gorichko et al., 2002).

Synthesis of Octahydropyrano Pyrrole Carboxylic Acids : A study focused on synthesizing bicyclic amino acids from D-mannose for potential use in creating biologically active molecules and peptidomimetics (Ella-Menye et al., 2008).

Synthesis of GABA Analogue : Research developed a method for synthesizing a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydrocyclopenta pyridine scaffold (Melnykov et al., 2018).

Synthesis of a Pharmacologically Important Intermediate : An efficient process for synthesizing a pharmacologically significant intermediate, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta pyrrole-2(1H)-carboxylate, was developed, highlighting its importance in diverse pharmacological activities (Bahekar et al., 2017).

作用機序

Safety and Hazards

When handling this compound, it’s important to avoid contact with skin, eyes, and respiratory tract to prevent irritation and injury . Appropriate protective equipment such as gloves, glasses, and lab coats should be worn. In case of contact or inhalation, the affected area should be rinsed with water and medical help should be sought .

特性

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)6-2-1-5-3-9-4-7(5)6;/h5-7,9H,1-4H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGHCSGFMJLPRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1CNC2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

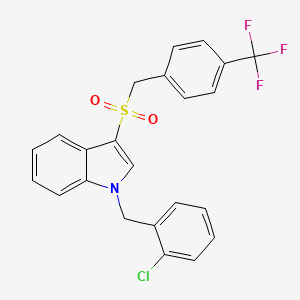

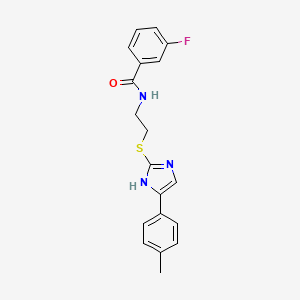

![(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2369829.png)

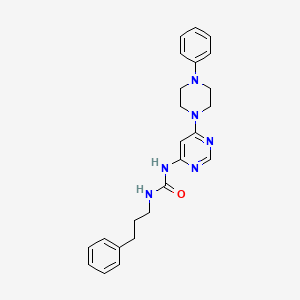

![5-[8-Ethoxy-2-(4-ethylphenyl)iminochromen-3-yl]-N-(3-methylsulfanylphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2369830.png)

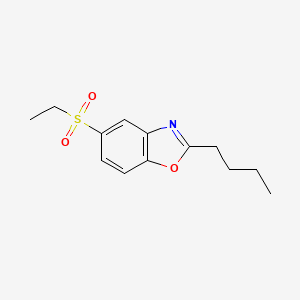

![1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2369837.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole](/img/structure/B2369841.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)